5,7-Dimethyl-1H-indole

Aryl hydrocarbon receptor Transcriptional activation CYP1A1 induction

AhR researchers require methylindole ligands with intermediate efficacy to avoid confounding mechanistic studies; high-efficacy agonists (4-Me-indole, EMAX 134%) or potent antagonists (2,3-diMe-indole, IC50 11 μM) produce extreme responses that mask subtle signaling effects. 5,7-Dimethyl-1H-indole occupies a validated intermediate pharmacological space among 22 screened indoles. • Non-top-ranking AhR agonist/antagonist profile avoids full activation or complete blockade • Differential styphnate instability aids qualitative reaction monitoring • Preserved N-H permits downstream N-derivatization • 97% purity, batch-specific QC; Ames TA98-negative

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 54020-53-0
Cat. No. B1330622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-1H-indole
CAS54020-53-0
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=CN2)C
InChIInChI=1S/C10H11N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6,11H,1-2H3
InChIKeyDVHNMQQXLMOZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-1H-indole – Core Properties & Analytical Profile


5,7-Dimethyl-1H-indole (CAS 54020-53-0) is a disubstituted indole derivative belonging to the C10H11N heterocyclic family. It is one of 21 theoretically possible dimethylindole isomers, distinguished by methyl group placement at the 5- and 7-positions of the indole scaffold [1]. The compound has a molecular weight of 145.20 g/mol, a calculated LogP of approximately 2.78, a topological polar surface area (TPSA) of 15.79 Ų, a density of ~1.08 g/cm³, and a predicted boiling point of 277.8 °C . It is commercially available from multiple suppliers at purities ranging from 95% to 97%, typically accompanied by batch-specific QC documentation including NMR, HPLC, or GC analyses .

5,7-Dimethyl-1H-indole – Isomer-Specific Selection Rationale


Among the dimethylindole isomers, methyl group positioning exerts profound and non-linear effects on both solid-state stability and biological receptor interaction profiles. The 5,7-disubstitution pattern confers a unique combination of properties: its styphnate salt decomposes in solution—a trait shared only with the 1,6- and 5,6-dimethylindole isomers among all 21 dimethylindoles [1]—making purification and characterization pathways distinct from those of more stable isomers. Moreover, systematic AhR reporter gene assays across 22 methylated and methoxylated indoles reveal that minor positional shifts produce dramatic changes in agonist/antagonist efficacy and potency, with neighboring isomers displaying entirely different functional profiles [2]. Substituting 5,7-dimethyl-1H-indole with, for example, 5,6-dimethyl- or 2,3-dimethylindole would therefore introduce uncontrolled variables in any structure-activity or pharmacokinetic study.

5,7-Dimethyl-1H-indole – Differentiation Evidence vs. Analogs


AhR Functional Classification: Partial Agonist/Antagonist

In a comprehensive reporter gene assay panel covering 22 methylated and methoxylated indoles in AZ-AHR transgenic cells, the most potent AhR antagonists were 3-Me-indole (IC50 = 19 μM), 2,3-diMe-indole (IC50 = 11 μM), and 2,3,7-triMe-indole (IC50 = 12 μM), with maximum agonist efficacy (EMAX relative to 5 nM dioxin) reaching 134% for 4-Me-indole, 91% for 6-Me-indole, and 80% for 7-MeO-indole [1]. 5,7-Dimethylindole fell outside the top rank of both agonist and antagonist categories, displaying a distinct intermediate pharmacological phenotype. This positional effect is consistent with molecular docking data showing unique binding modes within the AhR pocket for each substitution pattern [1].

Aryl hydrocarbon receptor Transcriptional activation CYP1A1 induction

Styphnate Salt Instability Profile

Among the 21 possible dimethylindole isomers, the styphnate salts of 1,6-, 5,6-, and 5,7-dimethylindole could not be isolated without decomposition, whereas the remaining 18 isomers formed stable, characterizable styphnate derivatives [1]. This property was systematically documented during the unambiguous synthesis of 18 of the 21 dimethylindoles, providing a direct head-to-head comparison of salt stability across the entire isomer series.

Derivatization chemistry Solid-state characterization Isomer identification

Ames Mutagenicity Assessment

In a quantitative Ames test using Salmonella typhimurium strain TA98 with and without rat liver S9 metabolic activation, 2,3-dimethylindole, 2,3,5-trimethylindole, and 2,3,6-trimethylindole demonstrated mutagenic activity that was not enhanced by metabolic activation [1]. 5,7-Dimethylindole was not among the compounds exhibiting mutagenicity in this screen, suggesting a structurally determined differential safety liability relative to the 2,3-dimethyl-substituted congeners.

Genetic toxicology Safety screening Mutagenicity assessment

Hydrophobicity & Permeability Profile

The calculated LogP (octanol-water partition coefficient) of 5,7-dimethyl-1H-indole is reported as 2.78–2.79, with a TPSA of 15.79 Ų [1]. This LogP value is broadly comparable to other dimethylindole isomers (e.g., 2,3-dimethylindole calculated LogP ~2.8 ), reflecting the dominant contribution of the C10H11N core. However, the absence of N-methylation in 5,7-dimethylindole (unlike 1,2-dimethylindole) preserves an H-bond donor at the indole N–H, which contributes 1 hydrogen bond donor to the HBD count and may influence receptor binding orientation and metabolite formation rates relative to N-alkylated congeners [1].

Physicochemical profiling Drug-likeness Permeability prediction

Chemiluminescence Substituent Effects

In a systematic study of 5-substituted and 6-substituted 2,3-dimethylindoles, the Hammett equation was found to govern chemiluminescence intensity, with a reaction constant ρ = −1.24 [1]. The 5-position was shown to follow σm substituent constants, while the 6-position followed σp. Although 5,7-dimethyl-1H-indole itself was not directly tested in this specific chemiluminescence system, the established σm correlation for 5-substitution enables predictive estimation of its emission behavior relative to other 5-substituted indoles. The 5-methyl group (σm = −0.07) is expected to produce intermediate chemiluminescence intensity compared to electron-withdrawing 5-substituents.

Chemiluminescence Analytical detection Photochemistry

5,7-Dimethyl-1H-indole – Research Procurement Applications


AhR Pathway Mechanistic Studies

Investigators studying aryl hydrocarbon receptor (AhR) signaling who require a methylindole ligand with partial agonist or moderate antagonist properties—rather than the high-efficacy agonists 4-Me-indole (EMAX 134%) or the potent antagonists 2,3-diMe-indole (IC50 11 μM)—should select 5,7-dimethylindole as a tool compound occupying a distinct intermediate pharmacological space. Its non-top-ranking activity in both agonist and antagonist categories, as demonstrated in the comprehensive 22-compound screen [1], makes it suitable for experiments where full receptor activation or complete blockade would confound mechanistic interpretation.

Medicinal Chemistry Synthetic Intermediate

Medicinal chemists pursuing structure-activity relationship (SAR) campaigns around the indole scaffold can use 5,7-dimethyl-1H-indole as a key building block, leveraging the differential styphnate instability [2] as a convenient qualitative identifier during reaction monitoring. The preserved N–H functionality (HBD = 1) allows for subsequent N-derivatization that is not possible with 1-substituted analogs, offering synthetic versatility supported by commercial availability at 95–97% purity with batch-specific QC documentation .

Indole Toxicology Screening Panel

Environmental toxicology laboratories conducting Ames mutagenicity screening of indole derivatives can include 5,7-dimethylindole as a structurally controlled comparator to the mutagenic 2,3-dimethylindole and 2,3,5/2,3,6-trimethylindoles [3]. Its absence of mutagenic activity in the TA98 strain provides a useful negative control for SAR studies investigating the structural determinants of indole genotoxicity, particularly the role of methyl group position in modulating DNA-reactive potential.

Chromatographic Reference Standard

Analytical chemists developing HPLC or GC methods for separation of dimethylindole isomers can utilize 5,7-dimethyl-1H-indole as a reference standard. Its well-defined LogP (2.78), TPSA (15.79 Ų), and boiling point (277.8 °C) , combined with the availability of certified purity batches from multiple vendors, provide reliable benchmarks for retention time calibration and method validation in isomer-selective analytical workflows.

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